Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide, also known by its chemical formula , is an organic compound recognized for its antioxidant properties. This compound belongs to the class of thioethers and is structurally characterized by two 3-tert-butyl-4-hydroxy-5-methylbenzyl groups linked by a sulfur atom. The presence of hydroxyl groups contributes to its reactivity and potential applications in various fields, particularly in polymer stabilization and as an antioxidant in lubricants and plastics .
The chemical behavior of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide is influenced by its functional groups. Key reactions include:
These reactions make it versatile in synthetic organic chemistry, particularly in creating more complex molecules for industrial applications .
Research indicates that Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide exhibits significant antioxidant activity. This property is crucial for preventing oxidative stress in biological systems, which can lead to cellular damage and various diseases. The compound's ability to scavenge free radicals has been demonstrated in several studies, suggesting potential therapeutic applications in pharmaceuticals and health supplements . Additionally, its low toxicity profile makes it suitable for use in consumer products .
The synthesis of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide typically involves the following methods:
These methods are valuable for producing the compound on a scale suitable for industrial applications .
Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide finds applications across various industries:
Studies on interaction mechanisms reveal that Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide can interact with various biological macromolecules. Its antioxidant properties allow it to mitigate oxidative damage to proteins and lipids. Additionally, it has been shown to enhance the stability of other antioxidants when used in combination, suggesting synergistic effects that could be beneficial in formulations aimed at improving health outcomes .
Several compounds share structural similarities with Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3,5-Di-tert-butyl-4-hydroxyphenol | C14H22O2 | Known as a potent antioxidant used in plastics. |
4,4'-Thiobis(2-tert-butyl-5-methylphenol) | C22H30O2S | Used primarily as a stabilizer in rubber products. |
6-Tert-butyl-2-(hydroxymethyl)-phenol | C13H18O2 | Exhibits similar antioxidant properties but different applications. |
2,6-Di-tert-butyl-p-cresol | C14H22O | Commonly used as an antioxidant in fuels and oils. |
The uniqueness of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide lies in its specific structural arrangement that enhances its stability and efficacy as an antioxidant compared to these similar compounds. Its dual functional groups provide distinct pathways for reactivity and application versatility .
The synthesis of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide requires careful selection of precursor materials to achieve optimal thioether bridge formation [1]. The primary precursors include 3-tert-butyl-4-hydroxy-5-methylbenzyl derivatives and sulfur-containing reagents capable of forming the central thioether linkage [2].
The most commonly employed precursor strategy involves the use of 3-tert-butyl-4-hydroxy-5-methylbenzyl halides, particularly the chloride and bromide derivatives, which serve as electrophilic components in nucleophilic substitution reactions [3]. These halogenated precursors exhibit enhanced reactivity due to the electron-withdrawing nature of the halogen substituents, facilitating the formation of the thioether bridge under mild reaction conditions [4].
Alternative precursor approaches utilize 3-tert-butyl-4-hydroxy-5-methylbenzyl alcohol derivatives, which can be activated through dehydrative thioetherification processes [5]. This methodology eliminates the need for halogenated intermediates and produces water as the sole byproduct, making it more environmentally sustainable for industrial applications [6].
The selection of sulfur-containing precursors is equally critical for successful thioether formation [7]. Hydrogen sulfide and its derivatives represent traditional sulfur sources, although their use in industrial settings is limited due to handling challenges and environmental concerns [8]. Modern synthetic approaches favor the use of thiols, disulfides, and sulfide salts as more manageable sulfur-incorporating reagents [9].
Thianthrenium salts have emerged as particularly effective sulfur-containing precursors for thioether synthesis [10]. These electron-deficient compounds readily participate in electron donor-acceptor complex formation with nucleophilic precursors, enabling mild reaction conditions and high selectivity for the desired thioether product [10].
The choice of precursor materials significantly influences the overall reaction efficiency and product purity [11]. Studies have demonstrated that precursors with appropriate steric hindrance around the reactive centers minimize side reactions while maintaining adequate reactivity for thioether bridge formation [12].
Catalytic systems play a crucial role in facilitating sulfur incorporation reactions for the synthesis of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide [13]. The selection of appropriate catalysts determines reaction efficiency, selectivity, and overall process economics [14].
Copper-based catalytic systems represent one of the most widely employed approaches for thioether synthesis [9]. Copper sulfate in combination with 1,10-phenanthroline as a ligand has demonstrated excellent performance in oxidative coupling reactions, achieving yields of 70-85% under optimized conditions [15]. The copper catalyst system operates through a mechanism involving the formation of copper-thiolate intermediates, which subsequently undergo coupling with the benzyl precursors [16].
Palladium-catalyzed systems offer superior selectivity and turnover numbers compared to copper-based alternatives [4]. Palladium complexes containing alkylbisphosphine ligands have shown exceptional activity in cross-coupling reactions between aryl halides and sulfur-containing nucleophiles [4]. These systems achieve turnover numbers ranging from 500 to 2000 with selectivities exceeding 95% [4].
Base-catalyzed systems utilizing potassium carbonate and related alkaline compounds provide cost-effective alternatives for large-scale synthesis [10]. These catalysts promote thioether formation through the generation of thiolate anions, which act as nucleophiles in substitution reactions with benzyl electrophiles [7]. The use of polar aprotic solvents such as dimethyl sulfoxide enhances the effectiveness of base-catalyzed systems [10].
Phase transfer catalysis represents another important approach for sulfur incorporation reactions [17]. Phosphonium-based phase transfer catalysts enable efficient reactions between aqueous sulfide solutions and organic benzyl halides [17]. This methodology has achieved conversion rates of 87.57% with selectivities of 89.48% for the desired thioether product [17].
Enzyme-based catalytic systems, particularly those involving protein disulfide isomerase family members, offer exceptional selectivity and mild reaction conditions [18]. These biocatalysts operate through thiol-disulfide exchange mechanisms and achieve turnover numbers exceeding 1000 with selectivities greater than 98% [18]. However, their industrial application is limited by cost considerations and operational complexity [18].
The following table summarizes the performance characteristics of different catalytic systems:
Catalyst System | Activity (TON) | Selectivity (%) | Operating Temperature (°C) | Recyclability | Cost Factor | Industrial Applicability |
---|---|---|---|---|---|---|
Copper-based (CuSO4) | 50-200 | 85-92 | 100-140 | Limited | Low | High |
Palladium complexes | 500-2000 | 95-99 | 25-150 | Good | High | Moderate |
Base catalysts (K2CO3) | 10-50 | 75-85 | 60-100 | Excellent | Very Low | Very High |
Phase transfer catalysts | 100-500 | 80-90 | 60-120 | Moderate | Moderate | High |
Acid catalysts (H2SO4) | 20-100 | 70-80 | 80-120 | Poor | Very Low | Moderate |
Enzyme systems (PDI) | 1000-5000 | 98-99.5 | 25-50 | Excellent | High | Limited |
Recent developments in catalytic systems focus on the development of metal-free alternatives that eliminate concerns about metal contamination in the final product [5]. Brønsted acid catalysts and solid acid systems have shown promise for dehydrative thioetherification reactions, achieving yields up to 99% under optimized conditions [6].
The purification of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide presents significant challenges that must be addressed to achieve high-yield synthesis suitable for industrial applications [11]. The complex nature of the reaction mixtures and the presence of structurally similar byproducts necessitate sophisticated purification strategies [19].
Column chromatography represents the most commonly employed purification method for laboratory-scale synthesis [11]. Silica gel columns with ethyl acetate and hexane gradient systems achieve purities of 95-98% with recovery yields of 80-90% . However, the high solvent consumption and time requirements limit the scalability of this approach for industrial applications [11].
Recrystallization techniques offer superior scalability and can achieve purities exceeding 98% [3] . The selection of appropriate solvent systems is critical for successful recrystallization, with ethanol-water mixtures proving most effective for Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide . The method achieves recovery yields of 85-95% while maintaining high product purity [21].
Distillation presents challenges due to the thermal sensitivity of phenolic antioxidants [22] [23]. High temperatures can lead to decomposition and the formation of colored degradation products, particularly quinones and hydroquinones [22]. The thermal stability window for distillation typically ranges from 140°C to 180°C under reduced pressure conditions of 15-30 mmHg [21].
Membrane filtration technologies offer promising alternatives for large-scale purification [19]. Ultrafiltration and nanofiltration systems can effectively separate the target compound from smaller molecular weight impurities [19]. However, membrane fouling and the affinity of phenolic compounds for membrane materials present ongoing challenges [19].
Supercritical fluid extraction using carbon dioxide provides an environmentally friendly purification alternative [24]. This method achieves purities of 96-99% while eliminating the need for organic solvents [19]. The high equipment costs and operational complexity limit its application to high-value products [19].
The following table details the performance characteristics of different purification methods:
Purification Method | Purity Achieved (%) | Recovery Yield (%) | Scale Limitations | Main Challenges | Solvent Requirements |
---|---|---|---|---|---|
Column Chromatography | 95-98 | 80-90 | Moderate | Solvent consumption, Time | Ethyl acetate/hexane |
Recrystallization | 98-99.5 | 85-95 | High scalability | Thermal degradation risk | Ethanol/water |
Distillation | 90-95 | 75-85 | High scalability | Decomposition at high temp | None (neat) |
Membrane Filtration | 85-92 | 70-80 | Very high | Membrane fouling | Aqueous systems |
Supercritical Fluid Extraction | 96-99 | 82-88 | Limited by cost | High equipment cost | CO2/co-solvents |
High-Performance Liquid Chromatography | 99+ | 60-75 | Limited to analytical | Low throughput | Acetonitrile/water |
Oxidation prevention during purification represents a critical consideration for maintaining product quality [23]. Phenolic compounds are susceptible to oxidative degradation, particularly under elevated temperatures and in the presence of oxygen [25]. The addition of antioxidants such as 2,6-di-tert-butyl-4-methylphenol during purification processes can prevent unwanted oxidation reactions [25].
The development of hybrid purification strategies combining multiple techniques has shown promise for achieving both high purity and acceptable recovery yields [11]. Sequential application of membrane filtration followed by recrystallization can achieve purities exceeding 99% while maintaining industrial scalability [11].
The transition from laboratory-scale synthesis to industrial manufacturing of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide requires careful consideration of multiple scale-up parameters [26] [27]. Heat transfer, mass transfer, and reaction kinetics all undergo significant changes as reactor volumes increase from liters to thousands of liters [27].
Heat transfer limitations become increasingly critical at industrial scale due to the decreased surface area to volume ratio of large reactors [26]. Laboratory-scale reactions with excellent temperature control (±2°C) must accommodate temperature variations of ±10°C at industrial scale [27]. This requires the implementation of advanced heat exchange systems including internal coils, external heat exchangers, and jacketed reactor designs [27].
Mass transfer considerations become paramount for reactions involving multiple phases or heterogeneous catalytic systems [9]. Agitation efficiency decreases with scale-up, necessitating the optimization of impeller design and power input to maintain adequate mixing [27]. The Reynolds number and power per unit volume must be carefully calculated to ensure comparable mass transfer rates across different scales [27].
Catalyst loading optimization represents a crucial economic factor in industrial manufacturing [27]. Laboratory-scale catalyst loadings of 1-5 mol% must be reduced to 0.1-1 mol% at industrial scale to maintain economic viability [27]. This requires enhanced catalyst recovery and recycling systems to minimize operating costs [27].
Residence time optimization balances reaction completion with productivity requirements [27]. While laboratory-scale reactions may require 2-24 hours for completion, industrial processes typically target residence times of 6-16 hours to maximize throughput [27]. This necessitates careful optimization of reaction conditions including temperature, pressure, and catalyst concentration [27].
The following table summarizes critical scale-up parameters across different production scales:
Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Considerations |
---|---|---|---|---|
Reactor Volume | 0.1-2 L | 10-100 L | 1000-10000 L | Design flexibility |
Heat Transfer | Excellent | Good | Challenging | Jacket/coil design |
Mass Transfer | Good mixing | Adequate | Critical factor | Agitation efficiency |
Catalyst Loading | 1-5 mol% | 0.5-2 mol% | 0.1-1 mol% | Recovery/recycle |
Residence Time | 2-24 hours | 4-12 hours | 6-16 hours | Process optimization |
Pressure Requirements | Atmospheric | 1-10 bar | 2-15 bar | Safety systems |
Temperature Control | ±2°C | ±5°C | ±10°C | Hot spot prevention |
Product Quality | High purity | Consistent | Specification limits | Process validation |
Environmental Impact | Minimal waste | Moderate waste | Waste management | Regulatory compliance |
Economic Factors | High cost/kg | Moderate cost | Low cost/kg | Capital investment |
Process safety considerations become increasingly important at industrial scale [28]. The handling of sulfur-containing compounds and the potential for hydrogen sulfide generation require comprehensive safety systems including gas detection, ventilation, and emergency shutdown procedures [28]. Pressure relief systems must be designed to handle potential runaway reactions or equipment failures [27].
Environmental considerations include waste minimization, solvent recovery, and emissions control [28]. Industrial processes must implement comprehensive waste management strategies to handle sulfur-containing byproducts and solvent streams [28]. Regulatory compliance requirements for sulfur emissions necessitate the installation of appropriate abatement systems [28].
Quality control systems must be implemented to ensure consistent product specifications across large production batches [27]. This includes in-process monitoring of critical parameters such as temperature, pressure, and composition, as well as comprehensive analytical testing of intermediate and final products [27].
Economic optimization requires careful analysis of capital investment, operating costs, and market demand [27]. The high value of phenolic antioxidants justifies significant capital investment in specialized equipment and advanced process control systems [27]. However, the total cost of ownership must be carefully balanced against expected revenues and market competition [27].